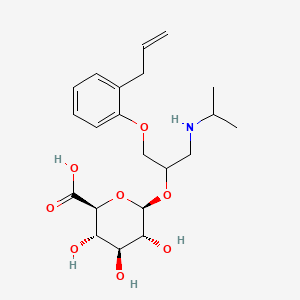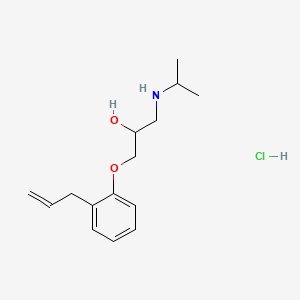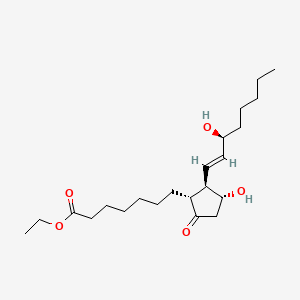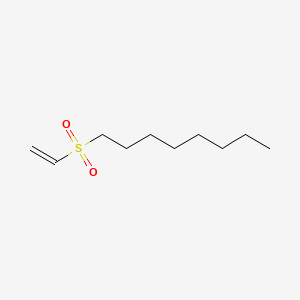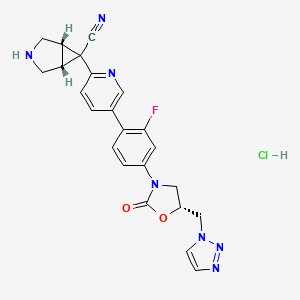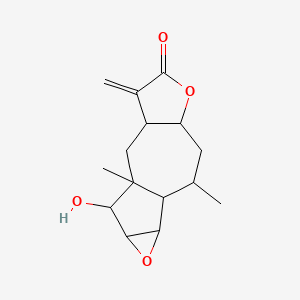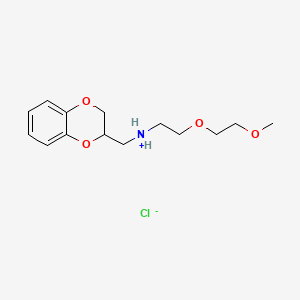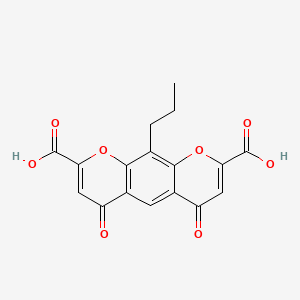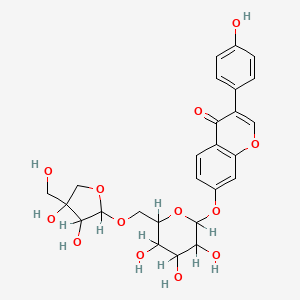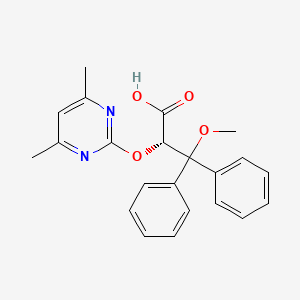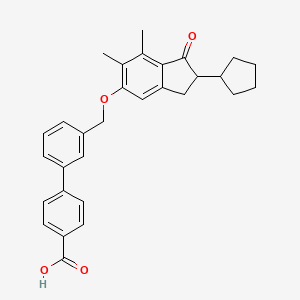
Biphenylindanone A
描述
Biphenyl-indanone A, commonly referred to as BINA, is an organic compound characterized by its unique structure, comprising two aromatic rings connected by a single carbon atom. It is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGlu2).
科学研究应用
BINA has a wide range of scientific research applications:
-
Chemistry: : BINA is used as a model compound to study allosteric modulation and receptor-ligand interactions. Its unique structure makes it an ideal candidate for exploring new synthetic methodologies and reaction mechanisms.
-
Biology: : In biological research, BINA is used to investigate the role of mGlu2 receptors in various physiological processes. It helps in understanding the signaling pathways and molecular mechanisms underlying receptor activation and modulation.
-
Medicine: : BINA has shown promise in the treatment of psychiatric disorders such as schizophrenia and anxiety. Its ability to modulate mGlu2 receptors makes it a potential therapeutic agent for these conditions. Preclinical studies have demonstrated its efficacy in animal models, paving the way for further clinical research.
-
Industry: : BINA is used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various bioactive compounds.
作用机制
BINA exerts its effects by selectively modulating the activity of mGlu2 receptors. These receptors are part of the G-protein coupled receptor (GPCR) family and play a crucial role in regulating neurotransmitter release and synaptic plasticity. BINA binds to an allosteric site on the mGlu2 receptor, enhancing its response to the endogenous ligand glutamate. This positive allosteric modulation leads to increased receptor activation and downstream signaling, which can have therapeutic effects in conditions such as schizophrenia and anxiety .
安全和危害
生化分析
Biochemical Properties
Biphenylindanone A interacts with the group II metabotropic glutamate receptor subtype mGluR2 . This interaction is believed to be responsible for its observed anxiolytic and antipsychotic effects in animal studies . The nature of these interactions is allosteric, meaning this compound binds to a site on the mGluR2 receptor that is distinct from the active site, modulating the receptor’s activity .
Cellular Effects
In cellular processes, this compound has been observed to influence cell function by modulating the activity of the mGluR2 receptor .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a positive allosteric modulator of the mGluR2 receptor . By binding to a site distinct from the active site on the receptor, this compound can enhance the receptor’s response to its natural ligand, glutamate . This can lead to changes in gene expression and cellular signaling .
Dosage Effects in Animal Models
In animal models, this compound has been observed to have anxiolytic and antipsychotic effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BINA involves several key steps:
-
Formation of the Indanone Core: : The initial step involves the synthesis of the indanone core. This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Coupling with Biphenyl: : The indanone core is then coupled with a biphenyl moiety. This step typically involves a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated indanone in the presence of a palladium catalyst and a base.
-
Final Modifications: : The final step may involve various modifications to introduce functional groups that enhance the compound’s activity and selectivity. This can include methylation, hydroxylation, or other functional group transformations.
Industrial Production Methods
Industrial production of BINA follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation enhances the efficiency and scalability of the process.
化学反应分析
Types of Reactions
BINA undergoes several types of chemical reactions, including:
-
Oxidation: : BINA can be oxidized to introduce hydroxyl groups or other oxygen-containing functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be used to modify the aromatic rings or the indanone core. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : BINA can undergo substitution reactions, where one functional group is replaced by another. This is often achieved using nucleophilic or electrophilic reagents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated or partially hydrogenated compounds.
相似化合物的比较
BINA is unique in its selective modulation of mGlu2 receptors. Similar compounds include:
LY354740: Another mGlu2 receptor agonist, but it acts as an orthosteric agonist rather than an allosteric modulator.
JNJ-40411813: A positive allosteric modulator of mGlu2 receptors, similar to BINA, but with different pharmacokinetic properties.
ADX71149: Another mGlu2 receptor modulator with potential therapeutic applications in psychiatric disorders.
Compared to these compounds, BINA offers a unique combination of selectivity, potency, and pharmacokinetic profile, making it a valuable tool in both research and therapeutic contexts .
属性
IUPAC Name |
4-[3-[(2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydroinden-5-yl)oxymethyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O4/c1-18-19(2)28-25(15-26(29(28)31)22-7-3-4-8-22)16-27(18)34-17-20-6-5-9-24(14-20)21-10-12-23(13-11-21)30(32)33/h5-6,9-14,16,22,26H,3-4,7-8,15,17H2,1-2H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKBEESNZAPKMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CC(C(=O)C2=C1C)C3CCCC3)OCC4=CC(=CC=C4)C5=CC=C(C=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432098 | |
| Record name | Biphenylindanone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866823-73-6 | |
| Record name | Biphenyl indanone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866823-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biphenylindanone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



